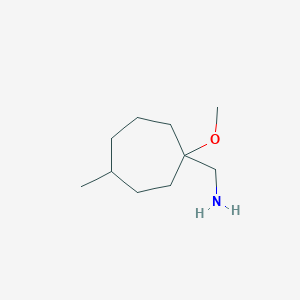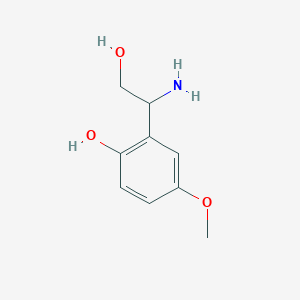
2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(methylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(methylamino)propanoic acid is a synthetic organic compound that features a cyclopropyl group, an imidazole ring, and a methylamino group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(methylamino)propanoic acid typically involves multi-step organic reactions. A possible synthetic route could start with the formation of the cyclopropyl group, followed by the introduction of the imidazole ring and the methylamino group. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(methylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the imidazole or cyclopropyl groups.
Common Reagents and Conditions
Common reagents for these reactions include:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(methylamino)propanoic acid could have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Investigation of its potential as a pharmaceutical agent.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for 2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(methylamino)propanoic acid would involve its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring might play a role in binding to metal ions or active sites, while the cyclopropyl and methylamino groups could influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-3-(1h-imidazol-1-yl)propanoic acid
- 2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(ethylamino)propanoic acid
Uniqueness
2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(methylamino)propanoic acid is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-cyclopropyl-3-imidazol-1-yl-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C10H15N3O2/c1-11-10(9(14)15,8-2-3-8)6-13-5-4-12-7-13/h4-5,7-8,11H,2-3,6H2,1H3,(H,14,15) |
InChI Key |
FTOOPRHHAZBGHF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CN1C=CN=C1)(C2CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(2,2-Diethoxyethyl)phenyl]methyl}morpholine](/img/structure/B13568699.png)
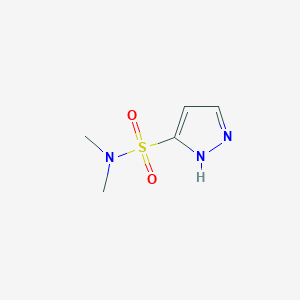




![(2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one](/img/structure/B13568732.png)
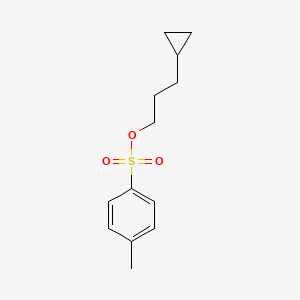
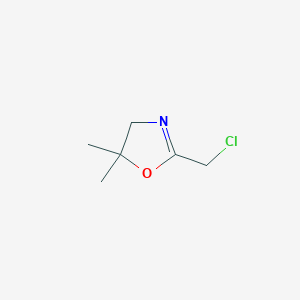
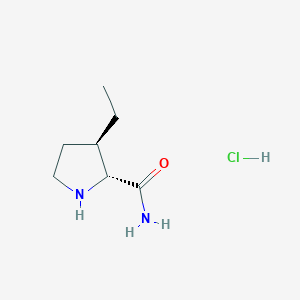

![8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13568758.png)
